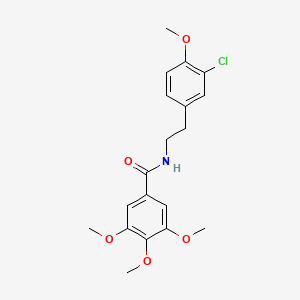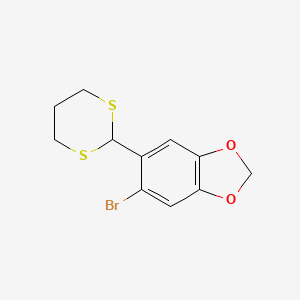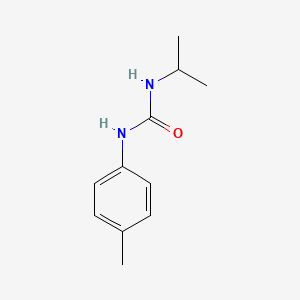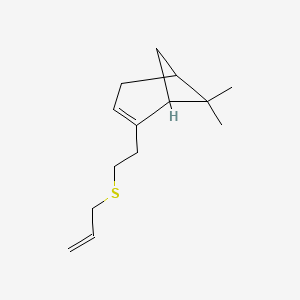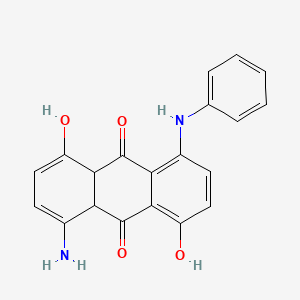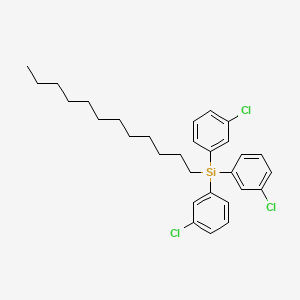
Tris(3-chlorophenyl)(dodecyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-chlorophenyl)(dodecyl)silane is an organosilicon compound with the molecular formula C30H37Cl3Si It is characterized by the presence of three 3-chlorophenyl groups and one dodecyl group attached to a silicon atom
Preparation Methods
The synthesis of Tris(3-chlorophenyl)(dodecyl)silane typically involves the reaction of 3-chlorophenylmagnesium bromide with dodecyltrichlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Tris(3-chlorophenyl)(dodecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(3-chlorophenyl)(dodecyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Mechanism of Action
The mechanism of action of Tris(3-chlorophenyl)(dodecyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The 3-chlorophenyl groups provide additional reactivity, allowing for further functionalization and modification of the compound. The dodecyl group imparts hydrophobic properties, making the compound useful in applications where water repellency is desired .
Comparison with Similar Compounds
Tris(3-chlorophenyl)(dodecyl)silane can be compared with other similar compounds, such as:
Tris(3-fluorophenyl)(dodecyl)silane: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and properties.
Tris(3-chlorophenyl)(octadecyl)silane: Longer alkyl chain (octadecyl) compared to dodecyl, affecting its physical properties and applications.
Tetrakis(3-chlorophenyl)silane: Contains four 3-chlorophenyl groups without the dodecyl group, resulting in different chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and their impact on its properties and applications.
Properties
Molecular Formula |
C30H37Cl3Si |
|---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
tris(3-chlorophenyl)-dodecylsilane |
InChI |
InChI=1S/C30H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |
InChI Key |
XRZGXJXOKUKLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



